molecular formula C25H30ClFN4O2 B2651579 N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922040-43-5

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2651579
CAS No.: 922040-43-5
M. Wt: 472.99
InChI Key: BPGFVZDWCJFRKK-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a recognized potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain and have emerged as a significant target for investigating neurological conditions. Research indicates that inhibition of TRPC5 has anxiolytic and antidepressant effects in preclinical models, positioning this compound as a valuable chemical tool for probing the pathophysiology of mood and anxiety disorders source . Beyond neuroscience, its utility extends to oncology research, particularly in the context of cancer cell proliferation and survival. Studies have shown that TRPC5 inhibition can sensitize cancer cells to chemotherapeutic agents, suggesting a role in overcoming drug resistance source . The mechanism of action involves the blockade of TRPC5 homomeric channels as well as TRPC5-TRPC1 heteromeric channels, thereby modulating calcium signaling pathways that are critical for cellular processes such as synaptic transmission, neuronal excitability, and cell migration. This specificity makes it an essential research-grade compound for dissecting the complex roles of calcium signaling in both normal physiology and disease states, providing critical insights for future therapeutic development.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClFN4O2/c1-30-11-5-6-17-14-18(7-10-22(17)30)23(31-12-3-2-4-13-31)16-28-24(32)25(33)29-19-8-9-21(27)20(26)15-19/h7-10,14-15,23H,2-6,11-13,16H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGFVZDWCJFRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions where a suitable piperidine derivative is introduced.

    Coupling with the Chloro-fluorophenyl Group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through condensation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the chloro-fluorophenyl group can be substituted using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators. They may be used in assays to study protein-ligand interactions.

Medicine

Medicinally, this compound could be explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases. Its unique structure may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide analogs: Compounds with slight modifications in the chloro-fluorophenyl group or the tetrahydroquinoline moiety.

    Other Amides: Compounds with similar amide linkages but different substituents.

Uniqueness

The uniqueness of N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors. The key structural features include:

  • Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and influence binding affinity to biological targets.
  • Tetrahydroquinoline and Piperidine Moieties : These heterocycles are known for their pharmacological properties, including their roles in CNS activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For example, a related compound showed in vitro antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and A-549 (lung cancer). The mechanism of action involved:

  • Induction of Oxidative Stress : The compound disrupted cellular redox balance, leading to apoptosis.
  • Inhibition of Key Signaling Pathways : It affected the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
20dHCT-11613Induction of oxidative stress
20dA-54915Apoptosis via PI3K/AKT/mTOR pathway
20dMCF-7>50No significant effect observed

Enzyme Inhibition

The compound also demonstrates inhibitory activity against various enzymes implicated in cancer progression. For instance, it has been shown to inhibit murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor pathway. This inhibition can lead to enhanced p53 activity and subsequent apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that treatment with related compounds results in G0/G1 phase arrest in cancer cells, preventing them from proliferating.
  • Apoptosis Induction : The compound triggers both early and late stages of apoptosis as evidenced by Annexin V staining assays .
  • Selective Cytotoxicity : It exhibits selective cytotoxicity towards cancer cells while sparing normal cells (as indicated by selectivity indexes).

Case Studies

In a recent clinical evaluation involving related tetrahydroquinoline derivatives:

  • Patient Response : Patients with advanced solid tumors showed partial responses to treatment with compounds similar to this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reacting 3-chloro-4-fluoroaniline with ethanedioyl chloride under anhydrous conditions ().
  • Piperidine and tetrahydroquinoline functionalization : Nucleophilic substitution at the ethyl bridge with piperidine and 1-methyl-1,2,3,4-tetrahydroquinoline-6-amine precursors ( ).
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, with acetonitrile/water gradients (70:30) achieving >95% purity ().
    • Key Variables : Temperature (0–25°C for amidation), solvent choice (DCM or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) optimize yields ().

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10.2–10.8 ppm), and piperidine/tetrahydroquinoline methyl groups (δ 1.2–2.5 ppm) ( ).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 523.18 confirms the molecular formula C₂₆H₂₇ClFN₄O₂ ( ).
  • HPLC-PDA : Retention time (~12.5 min) and UV absorption (λmax 254 nm) validate purity ().

Q. What structural features influence the compound’s solubility and stability?

  • Methodological Answer :

  • Hydrophobic Moieties : The tetrahydroquinoline and piperidine rings reduce aqueous solubility (logP ~3.5), requiring DMSO or ethanol for dissolution ().
  • Stability : Degrades under extreme pH (<3 or >11) or prolonged light exposure. Store at -20°C in amber vials ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the 3-chloro-4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding ().
  • Piperidine Variants : Substitute piperidine with morpholine or thiomorpholine to alter pharmacokinetics ( ).
  • Assays : Use enzyme inhibition (e.g., kinase assays) and cell viability (MTT) to correlate structural changes with activity ().

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or SH-SY5Y) and ATP concentrations (1–10 µM) to minimize variability ().
  • Metabolic Stability Testing : Liver microsome assays (human/rat) identify CYP450-mediated discrepancies in IC₅₀ values ( ).

Q. How can computational modeling predict target interactions and binding affinity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB:1M17) to map hydrogen bonds between the amide groups and kinase hinge regions ().
  • MD Simulations : GROMACS (50 ns trajectories) assesses stability of ligand-receptor complexes (RMSD <2 Å) ().

Q. What in vitro/in vivo models are suitable for neuroprotective or oncological efficacy studies?

  • Methodological Answer :

  • Neuroprotection : Primary cortical neurons exposed to glutamate (100 µM) or Aβ42 oligomers (10 µM), with LDH release and caspase-3 as endpoints ( ).
  • Oncology : Xenograft models (e.g., HCT116 colorectal tumors in nude mice) dosed orally (10–50 mg/kg/day) for tumor volume analysis ( ).

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